molecular formula C13H13NO2 B1416615 (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate CAS No. 288309-15-9

(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate

Cat. No. B1416615
M. Wt: 215.25 g/mol
InChI Key: QJDAMUGGTNWDHJ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, also known as (Z)-2-cyano-3-(3-cyanophenyl)acrylate, is a chemical compound belonging to the family of acrylate esters. It is a colorless liquid with a faint odor and is used in the synthesis of various compounds. It is also used as a monomer in the production of polymers, and has applications in the fields of medicine, agriculture, and industry.

Scientific Research Applications

Stereoselective Synthesis and Anti-cancer Activity

  • Synthesis and Properties : Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, a compound structurally related to (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, has been used in stereoselective synthesis. The E, E isomers showed higher quantum efficiency and longer fluorescent lifetimes compared to E, Z isomers. Remarkably, the E, E isomers exhibited better Aggregate-Induced Emission Enhancement (AIE), while the E, Z isomer demonstrated significant anti-cancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).

Supramolecular Assembly and Crystal Structure

  • Structural Analysis : The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, closely related to the target compound, forms a three-dimensional supramolecular network governed by various hydrogen bonds and π⋯π stacking interactions. This complex structure plays a crucial role in stabilizing the self-assembly process and the molecule's conformation (Catiúcia R M O Matos et al., 2016).

Photophysical Properties of Novel Chromophores

  • Chromophore Design : A novel chromophore constructed with a triphenylamine moiety, 2,2:6,2-terpyridine moiety, and ethyl cyanocaetate group was designed. The study on the photophysical properties of this chromophore, which is similar in structure to (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, revealed significant findings in terms of two-photon absorption cross-sections, indicating potential applications in photonic and electronic devices (Sheng-li Li et al., 2013).

Synthesis and Biological Activities

  • Antioxidant and Anti-inflammatory Activities : A series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their antioxidant and anti-inflammatory activities. The study highlights the potential biological applications of compounds structurally similar to (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate (K. Madhavi et al., 2017).

properties

IUPAC Name

ethyl (Z)-3-(3-cyanophenyl)-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-8H,3H2,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDAMUGGTNWDHJ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=CC=C1)C#N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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